1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one
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Overview
Description
1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Due to its anticancer properties, it is being investigated as a potential therapeutic agent for various cancers.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional rings and functional groups.
Uniqueness
1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer therapy .
Properties
CAS No. |
89239-17-8 |
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Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
1,3-dimethyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C7H8N4O/c1-4-5-6(11(2)10-4)7(12)9-3-8-5/h3,6H,1-2H3 |
InChI Key |
SPIVBXVULDHEQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2C1=NC=NC2=O)C |
Origin of Product |
United States |
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